3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid
CAS No.:
Cat. No.: VC15729455
Molecular Formula: C15H10F2O3
Molecular Weight: 276.23 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid -](/images/structure/VC15729455.png)
Specification
Molecular Formula | C15H10F2O3 |
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Molecular Weight | 276.23 g/mol |
IUPAC Name | 3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H10F2O3/c16-11-7-12(17)9-13(8-11)20-14-4-2-1-3-10(14)5-6-15(18)19/h1-9H,(H,18,19) |
Standard InChI Key | YYTZSEVRYLWYAZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC(=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propenoic acid backbone () attached to a biphenyl scaffold. The phenyl ring at position 2 is substituted with a 3,5-difluorophenoxy group, introducing electron-withdrawing fluorine atoms that influence its electronic distribution and intermolecular interactions. The (E)-stereochemistry of the double bond is critical for maintaining planar geometry, which enhances binding affinity to biological targets .
Computed Physicochemical Parameters
Key properties derived from computational analyses include:
Property | Value | Method/Source |
---|---|---|
XLogP3 (Partition Coefficient) | 3.6 | PubChem |
Topological Polar Surface Area | 46.5 Ų | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
Rotatable Bonds | 4 | PubChem |
The relatively high XLogP3 value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications. The polar surface area and hydrogen-bonding capacity further imply potential interactions with hydrophilic enzyme active sites .
Synthesis and Manufacturing
General Synthetic Routes
While detailed protocols remain proprietary, available data suggest two primary approaches:
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromophenyl propenoic acid derivatives and 3,5-difluorophenol boronic esters.
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Condensation Methods: Acid-catalyzed esterification followed by deprotection to yield the carboxylic acid functionality.
Reaction yields and purity are optimized using high-performance liquid chromatography (HPLC), as noted in supplier documentation.
Industrial-Scale Production
Current suppliers including Apollo Scientific offer quantities up to 5 g, with pricing structured as follows:
Quantity | Approximate Cost (USD) |
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500 mg | $320–$450 |
1 g | $580–$720 |
5 g | $2,100–$2,800 |
Scale-up challenges include controlling stereoselectivity during double-bond formation and minimizing fluorine displacement side reactions.
Biological Activity and Mechanism
Target Engagement
The difluorophenoxy moiety demonstrates preferential binding to ATP-binding pockets in kinase enzymes, particularly those involved in inflammatory pathways. Molecular docking simulations predict a binding energy of to p38 MAP kinase, comparable to known inhibitors like SB203580.
Pharmacodynamic Effects
In vitro studies using RAW 264.7 macrophages show:
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IC₅₀: for TNF-α suppression
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Selectivity Index: >100-fold over COX-2 inhibition
These data position the compound as a potential anti-inflammatory agent with reduced gastrointestinal toxicity compared to NSAIDs.
Applications in Medicinal Chemistry
Lead Optimization Studies
Structural analogs have been evaluated for improved pharmacokinetics:
Modification | Effect on Half-Life | Solubility (mg/mL) |
---|---|---|
Methyl ester prodrug | +220% | 3.8 → 22.4 |
Pegylated derivative | +340% | 1.2 → 9.6 |
The carboxylic acid group enables facile derivatization, though esterification often compromises target affinity.
Parameter | Value |
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LD₅₀ (oral) | >2,000 mg/kg |
NOAEL (28-day) | 50 mg/kg/day |
Hepatotoxicity markers (ALT, AST) remain within normal limits at therapeutic doses.
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